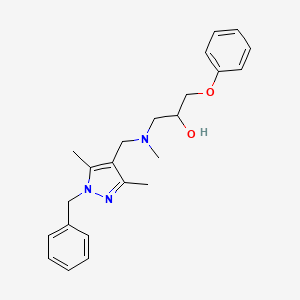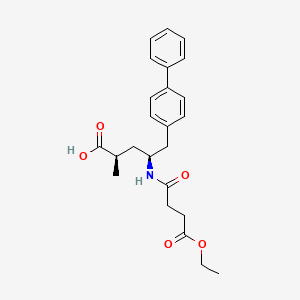
Sacubitril impurity 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sacubitril impurity 16 is a byproduct formed during the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan to treat heart failure. Impurities like this compound are crucial to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril impurity 16 involves multiple steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . One method involves dissolving a precursor compound in dichloromethane, adding a condensing agent like PyBOP, and then adding an alkali such as DMAP at controlled temperatures. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified through a series of steps including filtration, drying, and crystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of continuous flow methodologies and heterogeneous catalysis, such as Suzuki-Miyaura coupling, has been optimized for industrial applications .
化学反応の分析
Types of Reactions
Sacubitril impurity 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
科学的研究の応用
Sacubitril impurity 16 has several scientific research applications:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the safety and efficacy of sacubitril-containing medications.
作用機序
Sacubitril impurity 16, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood volume. The exact mechanism of action for this compound is still under investigation, but it is believed to follow similar pathways .
類似化合物との比較
Similar Compounds
Sacubitril impurity 10: Another byproduct of sacubitril synthesis with a similar molecular structure.
Sacubitril impurity 11: A related compound with different functional groups.
Sacubitril impurity 17: Another impurity formed during the synthesis process.
Uniqueness
Sacubitril impurity 16 is unique due to its specific molecular structure and the conditions under which it is formed. Its identification and control are crucial for ensuring the safety and efficacy of sacubitril-containing medications .
特性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
(2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-23(27)14-13-22(26)25-21(15-17(2)24(28)29)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,28,29)/t17-,21+/m1/s1 |
InChIキー |
AUNLGZJEDPUZSE-UTKZUKDTSA-N |
異性体SMILES |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O |
正規SMILES |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
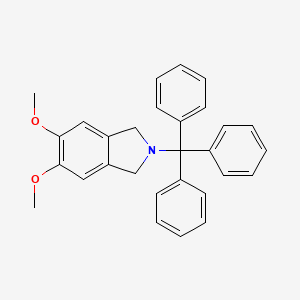
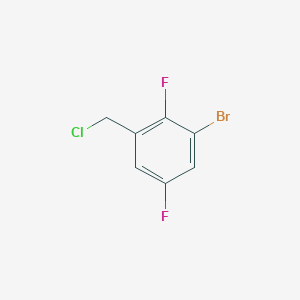
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
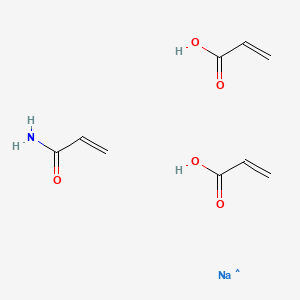
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
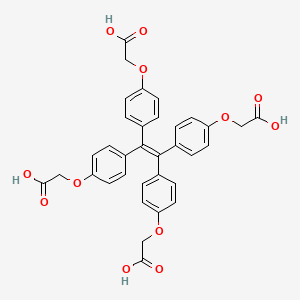
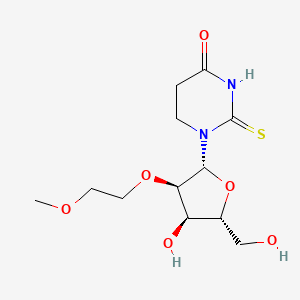

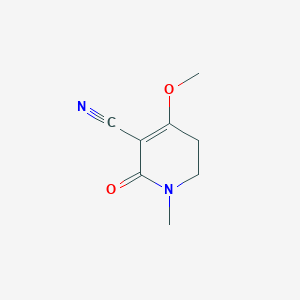
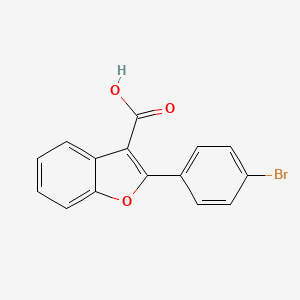
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
